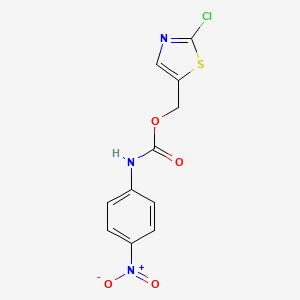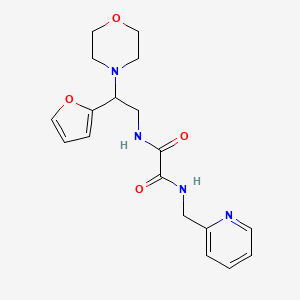![molecular formula C11H10ClN3O3S B2872990 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid CAS No. 956388-76-4](/img/structure/B2872990.png)
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid
Descripción general
Descripción
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid is a chemical compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable candidate for further research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid typically involves multiple steps. One common synthetic route starts with the condensation of 3-amino-2-thiophenecarboxylate with urea at 190°C for 2 hours to form thienopyrimidinedione[_{{{CITATION{{{_1{Design, Synthesis and Anticancer Activity of 4-Morpholinothieno[3,2-d ...](https://www.jstage.jst.go.jp/article/cpb/60/8/60_c12-00342/pdf/-char/en). Subsequent chlorination with phosphorus oxychloride yields the intermediate compound, which is then subjected to regioselective nucleophilic displacement with morpholine to produce the final product[{{{CITATION{{{_1{Design, Synthesis and Anticancer Activity of 4-Morpholinothieno3,2-d ....
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic route. This would require careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, the use of appropriate catalysts and solvents would be optimized to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like morpholine and other amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications, depending on their chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a cytotoxic agent against various cancer cell lines, including large cell lung cancer (H460), colon cancer (HT-29), and adenocarcinomic lung cancer (A549)[_{{{CITATION{{{_2{Synthesis and antitumor activities of novel 4-morpholinothieno3,2-d .... Its ability to induce cell death in cancer cells makes it a candidate for further development as an anticancer drug.
Medicine: The medicinal applications of this compound are primarily focused on its potential as an anticancer agent. Studies have indicated that it exhibits moderate to significant cytotoxic activities against different cancer cell lines, suggesting its utility in cancer therapy.
Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for incorporation into various formulations.
Mecanismo De Acción
The mechanism by which 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound is believed to interfere with cellular processes essential for cancer cell survival and proliferation. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxamide
Uniqueness: Compared to similar compounds, 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid stands out due to its specific structural features and reactivity. Its carboxylic acid group provides additional functionality that can be exploited in various chemical reactions and applications.
Propiedades
IUPAC Name |
2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3S/c12-11-13-6-5-7(10(16)17)19-8(6)9(14-11)15-1-3-18-4-2-15/h5H,1-4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETMINKYSXSGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide](/img/structure/B2872910.png)
![Ethyl 2-(2,5-dihydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2872911.png)


![[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B2872915.png)

![N-(3-ACETYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2872918.png)
![2-([1,1'-biphenyl]-4-yloxy)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2872919.png)



![2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2872925.png)
![methyl 2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2872927.png)
![3-(6-chloropyridazin-3-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2872930.png)
